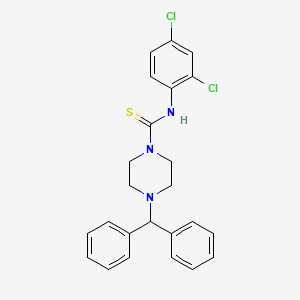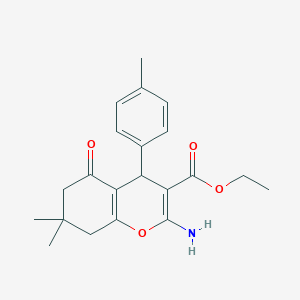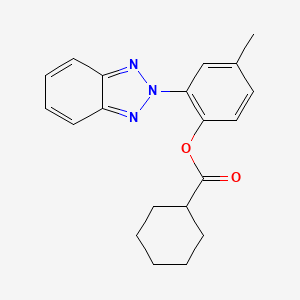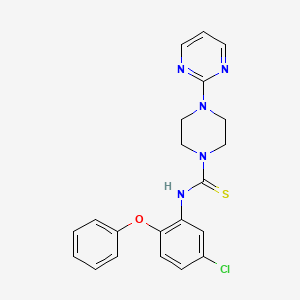![molecular formula C27H21N3O3 B10876895 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876895.png)
3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a naphthyl group, and a phenoxy group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a condensation reaction between the quinazolinone derivative and 2-hydroxynaphthaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate with 2-methylphenol under basic conditions, often using potassium carbonate as a base and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the naphthyl moiety, forming quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy and naphthyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the naphthyl and phenoxy groups enhances its interaction with biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by interacting with signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylideneamino]quinazolin-4(3H)-one
- 3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one
- 2-[(2-Methoxyphenyl)methylideneamino]quinazolin-4(3H)-one
Uniqueness
The uniqueness of 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C27H21N3O3 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H21N3O3/c1-18-8-2-7-13-25(18)33-17-26-29-23-12-6-5-11-21(23)27(32)30(26)28-16-22-20-10-4-3-9-19(20)14-15-24(22)31/h2-16,31H,17H2,1H3/b28-16+ |
InChI-Schlüssel |
GAAQFTVQTCGEQL-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=C(C=CC5=CC=CC=C54)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=C(C=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)

![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)

![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
![(4Z)-5-methyl-2-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876857.png)
![6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)

![3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10876862.png)
![4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10876869.png)

